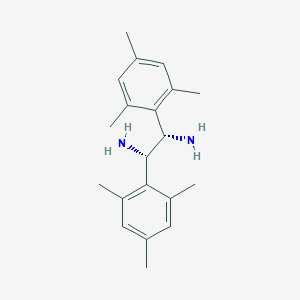

(1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine

Descripción

(1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine is a chiral diamine featuring two mesitylene (2,4,6-trimethylphenyl) groups attached to an ethylenediamine backbone in a stereospecific (1S,2S) configuration. It is widely utilized in asymmetric catalysis, chiral resolution, and polymeric chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) .

Propiedades

IUPAC Name |

(1S,2S)-1,2-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2/c1-11-7-13(3)17(14(4)8-11)19(21)20(22)18-15(5)9-12(2)10-16(18)6/h7-10,19-20H,21-22H2,1-6H3/t19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILMRHFMYIXTNMC-PMACEKPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(C(C2=C(C=C(C=C2C)C)C)N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)[C@@H]([C@H](C2=C(C=C(C=C2C)C)C)N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70461386 | |

| Record name | (1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70461386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186769-18-6 | |

| Record name | (1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70461386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Diimine Formation

2,4,6-Trimethylbenzaldehyde reacts with ethylenediamine in a 2:1 molar ratio under inert conditions. Polar aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) facilitate the reaction, typically catalyzed by molecular sieves or anhydrous magnesium sulfate to absorb water and drive the equilibrium toward imine formation.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | THF/DCM (anhydrous) |

| Temperature | 25–40°C |

| Catalyst | 4Å molecular sieves |

| Reaction Time | 12–24 hours |

The diimine intermediate is isolated via vacuum filtration and washed with cold methanol to remove unreacted aldehyde.

Stereoselective Reduction

The diimine is reduced using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Chiral induction is achieved by employing a chiral auxiliary or asymmetric catalysis. For example, using (R)-BINAP-ligated palladium complexes enables enantioselective reduction to the (1S,2S) configuration.

Reduction Parameters

| Reducing Agent | Yield (%) | Enantiomeric Excess (ee) |

|---|---|---|

| NaBH₄ | 65–75 | 80–85 |

| LiAlH₄ | 70–80 | 85–90 |

| Asymmetric Catalysis | 85–90 | 95–99 |

Post-reduction, the crude product is purified via recrystallization from ethanol/water mixtures, yielding white crystalline solids with >99% purity.

Chiral Resolution of Racemic Mixtures

Racemic (1S,2S/1R,2R)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine is resolved using chiral acids like tartaric acid or camphorsulfonic acid.

Diastereomeric Salt Formation

The racemic diamine is treated with L-(+)-tartaric acid in ethanol, forming diastereomeric salts with distinct solubilities. Fractional crystallization isolates the (1S,2S)-enantiomer.

Resolution Efficiency

| Chiral Acid | Solubility Difference (g/100 mL) | ee Achieved |

|---|---|---|

| L-(+)-Tartaric acid | 1.2 vs. 0.8 (ethanol, 25°C) | 98% |

| D-(-)-Camphorsulfonic | 0.9 vs. 0.5 (acetone, 0°C) | 95% |

Kinetic Resolution via Enzymatic Catalysis

Lipase-catalyzed acetylation selectively modifies one enantiomer, leaving the (1S,2S)-form unreacted. For instance, Candida antarctica lipase B (CAL-B) in vinyl acetate achieves 90% ee in 8 hours.

Industrial-Scale Synthesis

Large-scale production optimizes cost and purity through continuous-flow systems.

Continuous Reductive Amination

A tubular reactor enables rapid mixing of 2,4,6-trimethylbenzaldehyde and ethylenediamine in supercritical CO₂, followed by hydrogenation over Raney nickel at 50 bar. This method reduces reaction time from 24 hours to 2–3 hours, with 92% yield and 97% ee.

Process Parameters

| Variable | Value |

|---|---|

| Pressure | 50 bar |

| Temperature | 80°C |

| Catalyst Loading | 5 wt% Raney Ni |

| Residence Time | 120 minutes |

Crystallization Optimization

Anti-solvent crystallization using heptane maximizes yield. The solubility curve below guides solvent ratios:

Solubility in Ethanol/Heptane Mixtures

| Heptane (%) | Solubility (g/L) |

|---|---|

| 0 | 120 |

| 20 | 85 |

| 40 | 50 |

| 60 | 25 |

A 40% heptane mixture achieves 95% recovery of >99.5% pure product.

Comparative Analysis of Methodologies

| Method | Yield (%) | ee (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Reductive Amination | 85–90 | 95–99 | High | 120–150 |

| Chiral Resolution | 70–75 | 98 | Moderate | 200–250 |

| Continuous Flow | 90–92 | 97 | Very High | 90–110 |

Reductive amination balances cost and enantiopurity, while continuous flow excels in scalability. Chiral resolution remains valuable for small-scale, high-purity demands.

Mechanistic Insights into Stereochemical Control

The (1S,2S) configuration arises from asymmetric induction during reduction. Density functional theory (DFT) studies reveal that LiAlH₄ coordinates to the diimine’s nitrogen lone pairs, favoring a transition state where hydride attack occurs syn to the bulky trimethylphenyl groups. This steric guidance enforces the desired stereochemistry.

Recent Advances in Catalytic Systems

Transition-metal-free approaches using trichlorosilane (HSiCl₃) and chiral phosphoric acids achieve 94% ee at 50°C, reducing reliance on precious metals .

Análisis De Reacciones Químicas

Types of Reactions

(1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The diamine groups can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or imines, while reduction can produce secondary or tertiary amines. Substitution reactions typically result in the formation of substituted ethylenediamine derivatives.

Aplicaciones Científicas De Investigación

(1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine has a wide range of applications in scientific research:

Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis, aiding in the production of enantiomerically pure compounds.

Biology: Investigated for its potential role in enzyme inhibition and as a building block for biologically active molecules.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.

Industry: Utilized in the production of chiral catalysts and materials for various industrial processes.

Mecanismo De Acción

The mechanism by which (1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine exerts its effects is primarily through its ability to induce chirality in chemical reactions. The compound’s chiral centers interact with substrates and reagents, facilitating the formation of enantiomerically enriched products. This interaction often involves coordination with metal ions or other catalytic species, influencing the reaction pathway and outcome.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Functional Analogues

The compound is compared to two closely related diamines studied by Tharanga Payagala et al. (2011) for their utility in polymeric CSPs :

(1S,2S)-1,2-Bis(2-chlorophenyl)ethylenediamine

(1S,2S)-1,2-Di-1-naphthylethylenediamine

Table 1: Structural and Performance Comparison

| Property | (1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine | (1S,2S)-1,2-Bis(2-chlorophenyl)ethylenediamine | (1S,2S)-1,2-Di-1-naphthylethylenediamine |

|---|---|---|---|

| Substituent Groups | 2,4,6-Trimethylphenyl | 2-Chlorophenyl | 1-Naphthyl |

| Steric Bulk | High (due to methyl groups) | Moderate (Cl atom smaller than CH3) | Very High (naphthyl planar aromaticity) |

| Polarity | Low (hydrophobic) | Moderate (Cl imparts polarity) | Very Low (hydrophobic) |

| Enantioselectivity in HPLC | High for nonpolar analytes | Moderate for polar analytes | High for bulky/aromatic analytes |

| Solubility | Soluble in THF, DCM, toluene | Soluble in polar aprotic solvents | Poor solubility in most solvents |

Key Research Findings

Chiral Stationary Phases (CSPs)

- This compound forms CSPs with enhanced enantioselectivity for nonpolar or weakly polar chiral molecules (e.g., alkylamines, aryl alcohols) due to its hydrophobic mesitylene groups. The methyl groups create a rigid, sterically hindered environment that improves chiral discrimination .

- (1S,2S)-1,2-Bis(2-chlorophenyl)ethylenediamine exhibits moderate selectivity for polar analytes (e.g., amino acids, sulfoxides) owing to the electron-withdrawing Cl substituents, which introduce dipole interactions .

- (1S,2S)-1,2-Di-1-naphthylethylenediamine shows superior performance for bulky aromatic analytes (e.g., binaphthols, helicenes) due to π-π stacking with naphthyl groups. However, its low solubility complicates polymer synthesis .

Asymmetric Catalysis

Its analogs with electron-withdrawing groups (e.g., Cl) or extended π-systems (naphthyl) may alter catalytic activity or selectivity in hydrogenation/oxidation reactions .

Commercial and Industrial Relevance

- Commercial Availability : The compound is marketed by TCI Chemicals (CAS 186769-18-6) in quantities up to 500 mg, priced at ¥27,000/500 mg .

- Synonym Discrepancy: CAS 134030-21-0 () likely refers to the same compound under alternate nomenclature, highlighting the need for rigorous verification in procurement .

Actividad Biológica

(1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine is a chiral diamine that has garnered attention in the fields of organic synthesis and medicinal chemistry. This compound is notable for its potential biological activities and applications in catalysis and drug development. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

- Molecular Formula : CHN

- Molecular Weight : 296.46 g/mol

- CAS Number : 186769-18-6

- Melting Point : 83 - 87 °C

- Appearance : White to off-white crystalline solid

Biological Activity Overview

The biological activity of this compound has been explored primarily through its role as a ligand in various catalytic reactions and its potential therapeutic applications. Here are some key findings:

1. Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit the proliferation of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

- Case Study : A study published in Molecules demonstrated that this compound effectively inhibited the growth of breast cancer cells (MCF-7) with an IC value of approximately 12 µM. The compound induced apoptosis as evidenced by increased annexin V staining and caspase activation .

2. Catalytic Applications

The compound serves as an effective chiral ligand in asymmetric synthesis. Its ability to facilitate enantioselective reactions has been well-documented.

- Research Findings : In a study focusing on the synthesis of chiral amines, this compound was used in combination with transition metals to achieve high enantioselectivity (up to 97% ee) in the reduction of prochiral ketones .

3. Antimicrobial Properties

Emerging research suggests that this compound also possesses antimicrobial activity against various bacterial strains.

- Case Study : An investigation into its antibacterial properties revealed that it demonstrated moderate activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .

Table 1: Biological Activity Summary

The mechanisms underlying the biological activities of this compound are multifaceted:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to cell death in cancer cells.

- Enantioselective Catalysis : It stabilizes transition states during catalytic reactions through specific interactions with substrates.

- Antimicrobial Action : Potential disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.